molecular formula C10H7N3O2 B14041417 Methyl 4-cyano-1H-indazole-6-carboxylate

Methyl 4-cyano-1H-indazole-6-carboxylate

Cat. No.: B14041417
M. Wt: 201.18 g/mol
InChI Key: YWMJRSHEXUIBNB-UHFFFAOYSA-N
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Description

Methyl 4-cyano-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyano-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyano-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-6-carboxylate
  • Methyl 4-imidazolecarboxylate
  • 4-cyano-1H-indazole

Uniqueness

Methyl 4-cyano-1H-indazole-6-carboxylate is unique due to the presence of both the cyano and ester functional groups, which provide distinct reactivity and potential for derivatization. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 4-cyano-1H-indazole-6-carboxylate

InChI

InChI=1S/C10H7N3O2/c1-15-10(14)6-2-7(4-11)8-5-12-13-9(8)3-6/h2-3,5H,1H3,(H,12,13)

InChI Key

YWMJRSHEXUIBNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=NNC2=C1)C#N

Origin of Product

United States

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